Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate is then subjected to further reactions to introduce the p-tolyloxy and acetamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for use in drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as anti-tumor or antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Other benzofuran derivatives, such as ethyl 5-nitrobenzofuran-2-carboxylate, share similar structural features and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit diverse biological activities and are structurally related to benzofurans.
Uniqueness
Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate is unique due to the specific combination of functional groups it possesses. The presence of the p-tolyloxy and acetamido groups, along with the benzofuran core, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-25-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQLQUNQXIRITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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